molecular formula C7H8ClNO2S B1428804 4-Chloro-3-methanesulfonylaniline CAS No. 73492-26-9

4-Chloro-3-methanesulfonylaniline

Cat. No. B1428804
CAS RN: 73492-26-9
M. Wt: 205.66 g/mol
InChI Key: XOUAZKOAMYABSD-UHFFFAOYSA-N
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Description

4-Chloro-3-methanesulfonylaniline is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-(methylsulfonyl)aniline. Its InChI code is 1S/C7H8ClNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 .

Scientific Research Applications

Chemical Synthesis and Characterization

4-Chloro-3-methanesulfonylaniline plays a role in various chemical synthesis processes. For instance, it has been used in the oxidation of methyl (methylthio)methyl sulfoxide, leading to the formation of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions (Ogura, Suzuki, & Tsuchihashi, 1980). Furthermore, it is involved in the methanesulfonic acid-catalyzed reaction of certain compounds with glycerol, resulting in the formation of various derivatives (Upadhyaya et al., 1997).

Structural and Spectroscopic Studies

In the field of structural and spectroscopic studies, 4-Chloro-3-methanesulfonylaniline is part of complex formation studies. For example, its derivatives have been analyzed for their structures in solid states, reflecting in FT-IR spectrum analysis (Binkowska et al., 2001).

Microbial Metabolism

This compound is also relevant in studying microbial metabolism. Methanesulfonic acid, a derivative, is a key intermediate in the biogeochemical cycling of sulfur and is used by various aerobic bacteria as a sulfur source (Kelly & Murrell, 1999).

Sulfonation Studies

Sulfonation studies involving 4-Chloro-3-methanesulfonylaniline or its derivatives have provided insights into the sulfonation process of various compounds, including methyl phenyl sulfate (Wit, Woldhuis, & Cerfontain, 2010).

Chemical Activation and Reaction Studies

This compound has been used in studies of chemical reactions, such as the activation of methane by metal-free radical cations, demonstrating radical and charge effects in such activations (de Petris et al., 2009).

Ionic Liquid Crystals and Toxicological Profile

In the synthesis of ionic liquid crystals derived from dl-Phenylalanine, derivatives of 4-Chloro-3-methanesulfonylaniline have been investigated for their liquid crystalline properties and toxicological profiles (Venkatesh et al., 2019).

Coenzyme M Reductase System

In biological studies, analogues of 4-Chloro-3-methanesulfonylaniline have been synthesized and investigated as substrates for methyl-coenzyme M reductase, an enzyme system in certain bacteria (Gunsalus, Romesser, & Wolfe, 1978).

Acceleration of Chemical Reactions

Research has also been conducted on the acceleration of reactions of methanesulfonyl fluoride, a related compound, with enzymes (Kitz & Wilson, 1963).

Structural and Biological Activity Studies

Studies on the structural and vibrational properties and biological activity of derivatives like 2-chloroethyl(methylsulfonyl)methanesulfonate have been carried out, examining their role in biofilm formation and QS activity (Galván et al., 2018).

Inhibitor Studies

4-Chloro-3-methanesulfonylaniline derivatives have been synthesized and evaluated as inhibitors for certain enzymes, such as carbonic anhydrase I (Gündüzalp et al., 2016).

Lipid Peroxidation Assay

This compound has been used in the development of new colorimetric assays for lipid peroxidation, aiding in understanding complex patterns of tissue-specific MDA production (Gérard-Monnier et al., 1998).

Direct Sulfonation Studies

Direct sulfonation of methane to methanesulfonic acid has been studied with chlorosulfonic acid and Ce4+ as a catalyst (Shaabani & Ghadari, 2010).

Catalysis in Synthesis

Methanesulfonic acid has been effectively used as a catalyst for the synthesis of 2-substituted benzoxazoles (Kumar, Rudrawar, & Chakraborti, 2008).

Synthesis of Pyrrolidines

The reaction of lithiated (phenylsulfonyl)methane with N-diphenylphosphinylaziridines led to the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines (Craig, Jones, & Rowlands, 2000).

Multi-step Synthesis Process

4-Chloro-3-methanesulfonylaniline is involved in multi-step synthesis processes, such as the production of methanesulfon-m-anisidide (Devarenne, Mabed, & Caminada, 2008).

Self-Assembly in Supramolecular Chemistry

The synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, involving derivatives of 4-Chloro-3-methanesulfonylaniline, have contributed to the understanding of supramolecular assembly (Shankar et al., 2011).

RNA Tracking Using Covalent Chemistry

Methanethiosulfonate reagents, related to 4-Chloro-3-methanesulfonylaniline, have been used for labeling and purifying specific RNA populations, offering an efficient approach for studying RNA turnover and transcription (Duffy et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUAZKOAMYABSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methanesulfonylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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